molecular formula C7H12N2 B1435077 4,4-Dimethylpyrrolidine-3-carbonitrile CAS No. 2090445-40-0

4,4-Dimethylpyrrolidine-3-carbonitrile

Cat. No.: B1435077
CAS No.: 2090445-40-0
M. Wt: 124.18 g/mol
InChI Key: WHLJSWSDKRQAPK-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C7H12N2 It is a pyrrolidine derivative, characterized by the presence of two methyl groups at the 4th position and a nitrile group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylpyrrolidine-3-carbonitrile typically involves the reaction of suitable starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

4,4-Dimethylpyrrolidine-3-carbonitrile is extensively utilized in scientific research due to its diverse applications:

    Chemistry: It serves as a valuable building block for synthesizing various organic compounds, enabling advancements in fields like medicinal chemistry and material science.

    Biology: The compound is used in the study of biological processes and the development of bioactive molecules.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyrrolidine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,4-Dimethylpyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

    Pyrrolidine: A basic structure without the nitrile and methyl groups.

    3-Cyanopyrrolidine: Contains the nitrile group but lacks the methyl groups.

    4-Methylpyrrolidine: Contains one methyl group and lacks the nitrile group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,4-dimethylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2)5-9-4-6(7)3-8/h6,9H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLJSWSDKRQAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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